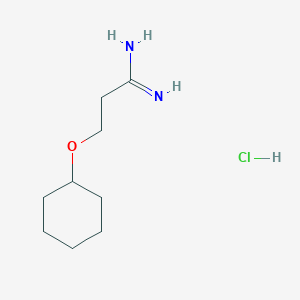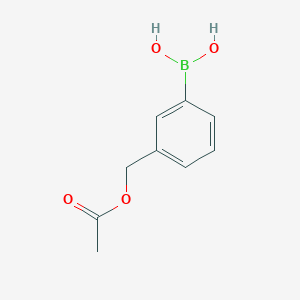
2-Cyano-3-(4-fluorophenyl)propionic acid
Vue d'ensemble
Description
2-Cyano-3-(4-fluorophenyl)propionic acid is a chemical compound with the linear formula C10H8FNO2 . It is a useful research chemical .
Molecular Structure Analysis
The molecular formula of 2-Cyano-3-(4-fluorophenyl)propionic acid is C10H8FNO2 . The structure of a similar compound, 3-(4-Fluorophenyl)propionic acid, is available as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique
Photodegradation Studies
A study by Pinna and Pusino (2011) explored the photodegradation of cyhalofop-butyl and its primary metabolite, which includes the 2-cyano-3-(4-fluorophenyl)propionic acid component, in water under various irradiation wavelengths. The research highlighted the influence of different photocatalysts like humic acid, Fe oxide, titanium dioxide, and zinc oxide on the degradation process (Pinna & Pusino, 2011).
Antiandrogen Studies
Tucker and Chesterson (1988) conducted a study on the resolution of a nonsteroidal antiandrogen, which involves the 2-cyano-3-(4-fluorophenyl)propionic acid structure. Their research focused on chromatographic separation and determination of the absolute configuration of the active enantiomer (Tucker & Chesterson, 1988).
Soil Interaction Research
Research by Pinna et al. (2008) on the interaction of cyhalofop-butyl (which includes the 2-cyano-3-(4-fluorophenyl)propionic acid component) with soil colloids revealed insights into its hydrolysis and adsorption on various soil components. The study offers significant information on the environmental fate and behavior of this compound (Pinna et al., 2008).
Genotoxic Impurity Synthesis
Katta et al. (2017) conducted a study involving the synthesis of a genotoxic impurity related to 2-cyano-3-(4-fluorophenyl)propionic acid in Escitalopram Oxalate. The research emphasized the development of an analytical methodology for quantifying this impurity (Katta et al., 2017).
Dye Synthesis Research
Kotteswaran, Pandian, and Ramasamy (2016) explored the synthesis of a related compound, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, focusing on its properties, structure, and electronic aspects. This study contributes to our understanding of the synthesis and properties of related dye compounds (Kotteswaran et al., 2016).
Enzymatic Synthesis
A study by Tao and McGee (2002) described an enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound closely related to 2-cyano-3-(4-fluorophenyl)propionic acid. This research is significant for its exploration of enzymatic synthesis methods (Tao & McGee, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-cyano-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBULQHWAXSBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-fluorophenyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)







![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)
